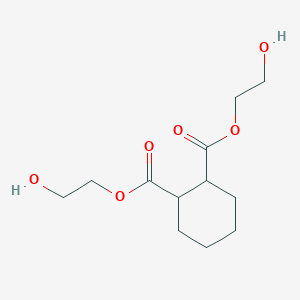

Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate

CAS No.: 51290-37-0

Cat. No.: VC8276826

Molecular Formula: C12H20O6

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51290-37-0 |

|---|---|

| Molecular Formula | C12H20O6 |

| Molecular Weight | 260.28 g/mol |

| IUPAC Name | bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C12H20O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h9-10,13-14H,1-8H2 |

| Standard InChI Key | ZXDRRXULZWSORM-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)C(=O)OCCO)C(=O)OCCO |

| Canonical SMILES | C1CCC(C(C1)C(=O)OCCO)C(=O)OCCO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate (molecular formula: C₁₂H₂₀O₆) consists of a cyclohexane ring substituted with two ester groups at adjacent positions (1 and 2). Each ester group is composed of a carboxylate moiety linked to a 2-hydroxyethyl chain. The compound’s stereochemistry and conformational flexibility depend on the cyclohexane ring’s chair or boat configurations, which influence its physical and chemical behavior .

Key Structural Features:

-

Cyclohexane backbone: Provides rigidity and influences solubility.

-

Ester groups: Introduce polarity and reactivity, particularly toward hydrolysis.

-

Hydroxyethyl substituents: Enable hydrogen bonding and derivatization potential.

Comparative Analysis with Analogous Compounds

While direct data for the 1,2-dicarboxylate isomer is sparse, the structurally similar bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (CAS 1571-00-2) offers a useful analog. This 1,4-isomer has a molecular weight of 260.28 g/mol and a density of 1.22 g/cm³ . Its 3D conformation shows equatorial ester groups minimizing steric strain, a feature likely shared by the 1,2-isomer .

Physicochemical Properties

Predicted Properties

Based on analogs like bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS 84-71-9), the following properties are extrapolated for the hydroxyethyl variant:

Stability and Reactivity

The ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding cyclohexane-1,2-dicarboxylic acid and ethylene glycol. The hydroxyethyl groups may undergo oxidation to form carboxylates or crosslinking via ether formation .

Future Research Directions

-

Synthetic Optimization: Developing cost-effective resolution techniques or asymmetric catalysis for enantiopure production.

-

Application-Specific Studies: Evaluating performance as a plasticizer in polar polymers like polyvinyl alcohol.

-

Toxicological Assessments: Acute and chronic toxicity studies to establish safety guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume